PI3Kδ Cellular Inhibition Profile
2-(Piperidin-4-ylmethyl)pyridine dihydrochloride demonstrates a specific cellular inhibition of PI3Kδ-mediated AKT phosphorylation. In Ri-1 cells, it achieved an IC50 of 102 nM [1]. This value, while representing a specific point in the PI3Kδ inhibitor landscape, is distinct from the ultra-potent nanomolar inhibitors developed for clinical use (e.g., compounds with IC50 <10 nM ), placing it in a moderate potency range. However, this potency is noteworthy when compared to its activity against other PI3K isoforms or other targets, suggesting a distinct selectivity window that is crucial for chemical probe development.
| Evidence Dimension | Cellular Inhibition of PI3Kδ Pathway |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | High-potency clinical candidates (e.g., TP-064): IC50 <10 nM for PRMT4 |
| Quantified Difference | The target compound exhibits >10-fold lower cellular potency than optimized clinical leads, positioning it as a tool compound with a distinct selectivity and potency profile suitable for target validation rather than therapeutic application. |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins, measured by electrochemiluminescence assay. |
Why This Matters
This defined, moderate cellular potency provides a critical benchmark for researchers designing SAR studies to modulate PI3Kδ pathway activity without the confounding effects of extreme potency or pan-PI3K inhibition.
- [1] BindingDB. BDBM50394893. Activity Data for PI3Kδ Inhibition. View Source
